REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[O:9]([CH2:16][C:17](O)=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>Cl>[O:9]([CH2:16][C:17]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
9.94 g
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Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
14 g
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Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
140 mL
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Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 100 mL flask fitted with a stir-bar and condenser
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Type
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CUSTOM
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Details
|
forming a green solution
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Type
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TEMPERATURE
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Details
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The mixture was cooled in an ice bath
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Type
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CUSTOM
|
Details
|
forming a solid
|
Type
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FILTRATION
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Details
|
The solid was filtered
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Type
|
WASH
|
Details
|
rinsed with H2O (2×15 mL)
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Type
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CUSTOM
|
Details
|
The residue was partitioned with EtOAc (300 mL) and saturated NaHCO3 (125 mL)
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Type
|
WASH
|
Details
|
The organic phase was washed with brine (100 mL)
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Type
|
FILTRATION
|
Details
|
filtered through phase separation paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CC1=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |